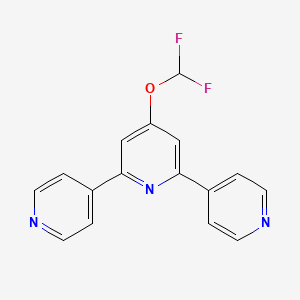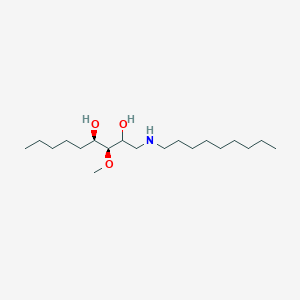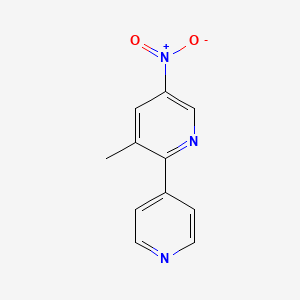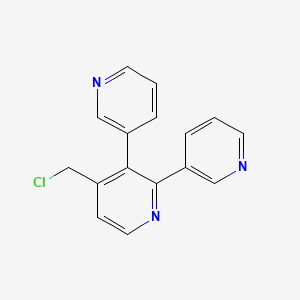![molecular formula C8H12F2O2 B13153012 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one CAS No. 1334146-21-2](/img/structure/B13153012.png)
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one is a chemical compound with the molecular formula C8H12F2O2 It is characterized by the presence of a difluoroethenyl group attached to an oxy group, which is further connected to a dimethylbutanone structure
Vorbereitungsmethoden
The synthesis of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with a difluoroethenylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The difluoroethenyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The difluoroethenyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one can be compared with similar compounds such as:
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol
These compounds share the difluoroethenyl group but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
1334146-21-2 |
|---|---|
Molekularformel |
C8H12F2O2 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
1-(2,2-difluoroethenoxy)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C8H12F2O2/c1-8(2,3)6(11)4-12-5-7(9)10/h5H,4H2,1-3H3 |
InChI-Schlüssel |
DHZRWYWGMLZNBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)COC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)


![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)


![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)


